2-(3-Methylbenzoyl)pyridine
Description
Structural Context within Benzoylpyridine Chemistry
Benzoylpyridines are a class of compounds characterized by a pyridine (B92270) ring attached to a benzoyl group. The position of the benzoyl group on the pyridine ring, as well as any substituents on either ring system, significantly influences the molecule's steric and electronic properties. In 2-(3-Methylbenzoyl)pyridine, the benzoyl group is at the 2-position of the pyridine ring. This arrangement allows for potential bidentate coordination with metal ions through the pyridine nitrogen and the carbonyl oxygen, a key feature of 2-benzoylpyridine (B47108) and its derivatives.
The presence of the methyl group at the meta-position of the benzoyl ring in this compound introduces specific electronic and steric effects. The methyl group is weakly electron-donating, which can subtly influence the reactivity of the benzoyl portion of the molecule. Structurally, its placement in the meta position has a less direct steric impact on the coordination pocket compared to an ortho-substituent.
Studies on related substituted benzoylpyridines, such as 2-(4-chloro-3-methylbenzoyl)pyridine, highlight how the interplay of electron-withdrawing and electron-donating groups can create a polarized electronic environment, potentially enhancing reactivity in certain chemical reactions. vulcanchem.com
Significance of Pyridine Scaffolds in Advanced Chemical Synthesis and Coordination Science
The pyridine moiety is a fundamental heterocyclic scaffold in chemistry with wide-ranging importance. wikipedia.org Pyridine and its derivatives are extensively used as ligands in coordination chemistry, forming stable complexes with a vast array of transition metals. wikipedia.org These complexes are pivotal in various catalytic processes, including polymerization and hydrogenation reactions. jscimedcentral.com The ability of the pyridine nitrogen to act as a Lewis base allows it to coordinate to metal centers, influencing their catalytic activity and selectivity. jscimedcentral.com
In advanced chemical synthesis, the pyridine ring can be a versatile building block. Its electronic nature allows for various chemical transformations. While the pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609), the nitrogen atom can be activated, for instance, by forming N-oxides, to facilitate substitutions. smolecule.com Conversely, the ring is more susceptible to nucleophilic attack. Synthetic strategies like directed ortho-metalation are often employed to achieve regioselective functionalization of the pyridine ring. vulcanchem.com
The coordination properties of pyridine-containing molecules are central to their application in materials science and medicinal chemistry. The formation of metal complexes can lead to materials with interesting photophysical or magnetic properties and is a key strategy in the design of metal-based therapeutic agents.
Research Trajectories and Unexplored Facets of this compound
While dedicated research on this compound is limited, the broader field of substituted benzoylpyridines points towards several potential research avenues. A significant area of investigation for related compounds is the synthesis of their thiosemicarbazone derivatives and the study of their biological activities. For instance, derivatives of N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea have been synthesized and characterized, with studies focusing on their structural and spectroscopic properties. analis.com.myanalis.com.my These thiosemicarbazone derivatives of benzoylpyridines are known to exhibit a range of biological effects.
Another research trajectory involves the use of benzoylpyridine derivatives in catalysis. The coordination capabilities of the 2-benzoylpyridine scaffold make it a candidate for the development of novel catalysts. For example, related structures are explored for their potential in creating catalytic systems for various organic transformations.
The unexplored facets of this compound represent an opportunity for further scientific inquiry. Detailed studies on its coordination chemistry with various metal ions could reveal novel complexes with unique structural and electronic properties. Investigation into its potential as a precursor for synthesizing more complex molecules, including those with potential pharmacological activity, is another promising area. Furthermore, a systematic study of its reactivity, exploring reactions such as oxidation, reduction, and substitution, would provide a more complete understanding of its chemical behavior. The synthesis and characterization of its derivatives, following the path of related benzoylpyridines, could uncover new compounds with interesting applications in materials science or as biologically active agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-5-4-6-11(9-10)13(15)12-7-2-3-8-14-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRZBNXNHEPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443385 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59576-24-8 | |
| Record name | 2-(3-METHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Methylbenzoyl Pyridine and Analogues
Direct Synthesis Approaches
The direct construction of the 2-(3-Methylbenzoyl)pyridine skeleton can be achieved through several strategic approaches that either form the crucial carbon-carbon bond between the pyridine (B92270) and benzoyl groups or build the pyridine ring itself with the desired substitution pattern.
Organometallic Cross-Coupling Strategies for C-C Bond Formation (e.g., Grignard-based reactions)
Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. Grignard reagents, in particular, have been instrumental in the synthesis of aryl ketones. One of the most direct methods for the synthesis of this compound involves the reaction of a pyridine-derived nucleophile with a 3-methylbenzoyl electrophile, or vice versa.
A common approach is the addition of an aryl Grignard reagent to a pyridine nitrile. For instance, the reaction of 3-methylphenylmagnesium bromide with 2-cyanopyridine (B140075) leads to the formation of an imine intermediate, which upon acidic hydrolysis, yields the desired ketone, this compound. This method is advantageous due to the commercial availability of the starting materials. The reaction conditions are critical to maximize the yield and minimize side products.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |
| 3-methylphenylmagnesium bromide | 2-cyanopyridine | THF | 0 °C to rt, then H3O+ | This compound | Not Reported |
| Phenylmagnesium bromide | 2-cyanopyridine | THF | Not Specified | 2-Benzoylpyridine (B47108) | ~85% |
Alternatively, palladium-catalyzed cross-coupling reactions provide a versatile route to these compounds. The Kumada-Corriu reaction, for example, can couple a pyridyl Grignard reagent with a benzoyl chloride. While this specific reaction for this compound is not extensively documented, the general applicability of palladium-catalyzed cross-coupling of organometallic reagents with acyl chlorides is a well-established synthetic strategy. The choice of catalyst, ligand, and reaction conditions is crucial to prevent side reactions, such as β-hydride elimination when applicable.
Metal-Catalyzed Pyridine Ring Construction (e.g., Rh(III)-catalyzed methods)
Instead of forming the C-C bond on a pre-existing pyridine ring, one can construct the pyridine ring itself with the desired substituents in place. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of highly substituted pyridines.
One such method involves the reaction of α,β-unsaturated ketoximes with alkynes. nih.govsnnu.edu.cnnih.govresearchgate.net This approach proceeds through a sequence of vinylic C-H rhodation, alkyne insertion, and C-N bond formation, with the N-O bond of the oxime acting as an internal oxidant. snnu.edu.cnnih.gov By selecting the appropriate α,β-unsaturated ketoxime and alkyne, a wide variety of substituted pyridines can be synthesized. For example, reacting an oxime derived from a vinyl ketone with an alkyne bearing the 3-methylphenyl group could theoretically lead to the desired product. The regioselectivity of the alkyne insertion is a key consideration in this methodology. nih.govnih.gov
| α,β-Unsaturated Ketoxime | Alkyne | Catalyst System | Solvent / Temp | Yield (%) |
| (E)-1,3-diphenylprop-2-en-1-one oxime | Diphenylacetylene | [CpRhCl2]2 / CsOPiv | MeOH / 60 °C | 86 |
| (E)-3-benzylbut-3-en-2-one oxime | Diphenylacetylene | [CpRhCl2]2 / CsOPiv | MeOH / 60 °C | 88 |
| 4-Pentene-3-one oxime | 1-Hexyne | Rh(I) catalyst / P(i-Pr)3 | Not Specified | 49 |
Table data represents examples of Rh(III)-catalyzed pyridine synthesis for analogous compounds. nih.govsnnu.edu.cn
Multicomponent Reactions for Pyridine Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like substituted pyridines.
While a specific MCR for the direct synthesis of this compound is not prominently reported, general MCRs for pyridine synthesis can be adapted. For instance, a Hantzsch-type synthesis or variations thereof could potentially be employed. A more tailored approach might involve a two-step process where an MCR is first used to generate a highly functionalized pyridine, which is then elaborated to the target molecule. For example, a practical two-step process for the preparation of enantiopure 4-hydroxypyridine (B47283) derivatives utilizes a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which then undergo cyclocondensation. nih.gov This highlights the power of MCRs in creating diverse pyridine scaffolds that can serve as precursors to more complex targets.
A simple and convenient three-component reaction for the preparation of 4,6-diaryl-3-cyano-2-pyridones involves the condensation of aromatic alkenes, aromatic ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. mdpi.com
| Alkene | Ketone | Amine Source | Conditions | Yield (%) |
| 4-chlorobenzylidenemalononitrile | 4-methylacetophenone | Ammonium acetate | 80 °C, solvent-free | 85 |
| 4-methoxybenzylidenemalononitrile | Acetophenone | Ammonium acetate | 80 °C, solvent-free | 92 |
Table data represents examples of multicomponent pyridine synthesis for analogous compounds. mdpi.com
Functionalization and Derivatization Routes
Once the core 2-acylpyridine structure is in place, further modifications can be made to the pyridine ring to generate a library of analogues. These routes rely on the inherent reactivity of the pyridine ring, which can be selectively functionalized at various positions.
Regioselective Halogenation of Pyridine Rings
The introduction of halogen atoms onto the pyridine ring provides a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution challenging. However, various methods have been developed for its regioselective halogenation.
For pyridine itself, direct halogenation often requires harsh conditions and can lead to a mixture of products. A more controlled approach involves the use of pyridine N-oxides. The N-oxide activates the ring towards electrophilic attack, and subsequent deoxygenation yields the halogenated pyridine. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been described, providing access to 2-halo-substituted pyridines under mild conditions. nih.gov This method could be applied to a this compound N-oxide to introduce a halogen at a specific position, which could then be used for further derivatization.
| Substrate | Reagent | Conditions | Product |
| Pyridine N-oxide | Oxalyl chloride / Et3N | CH2Cl2, 0 °C to rt | 2-Chloropyridine |
| Fused Pyridine N-oxides | p-Toluenesulfonic anhydride (B1165640) / TBAB | Not Specified | C2-Brominated fused pyridines |
Table data represents general methods for regioselective halogenation of pyridine derivatives.
Nucleophilic Aromatic Substitution Reactions on Pyridine Derivatives
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly at the 2- and 4-positions. wikipedia.orgchemistrysteps.combyjus.compressbooks.pub This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.
If this compound were to be further functionalized with a good leaving group (e.g., a halogen) at the 4- or 6-position, it would readily undergo substitution with a variety of nucleophiles such as alkoxides, amines, and thiolates. This provides a powerful method for introducing a wide range of functional groups onto the pyridine ring. The benzoyl group at the 2-position would further activate the ring towards nucleophilic attack.
For example, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds readily due to the presence of electron-withdrawing nitro groups. wikipedia.org Similarly, a halogenated this compound would be activated towards nucleophilic substitution.
| Substrate | Nucleophile | Conditions | Product |
| 2,4-Dinitrochlorobenzene | NaOH(aq) | Room Temperature | 2,4-Dinitrophenol |
| 2-Chloropyridine | NaNH2 | Not Specified | 2-Aminopyridine (Chichibabin reaction) |
Table data represents examples of nucleophilic aromatic substitution on activated aromatic and pyridine systems. wikipedia.org
Incorporation of Benzoyl Moieties into Pyridine Frameworks
The synthesis of this compound and its analogues involves the formation of a carbon-carbon (C-C) bond between the pyridine ring and the benzoyl group. Several modern synthetic methods have been developed for this purpose, with transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, being at the forefront.
One of the most versatile methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of a pyridine derivative, such as 2-halopyridine, with a benzoyl-containing organoboron reagent in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 2-halopyridine with (3-methylbenzoyl)boronic acid or its corresponding ester. A variety of palladium catalysts can be employed, with those bearing phosphine (B1218219) ligands being common.
Another powerful strategy is the palladium-catalyzed C-H activation/acylation . This approach allows for the direct acylation of the pyridine C-H bond, avoiding the need for pre-functionalized starting materials like halopyridines. In this method, a palladium catalyst activates a C-H bond on the pyridine ring, typically at the C2 position, which then reacts with an acyl source, such as 3-methylbenzoyl chloride or a related derivative. This method is highly atom-economical but can sometimes face challenges with regioselectivity.
Grignard reactions represent a more classical approach. For instance, the addition of a 3-methylphenylmagnesium halide to a 2-cyanopyridine derivative can yield the corresponding imine, which upon hydrolysis, gives this compound. While effective, the high reactivity of Grignard reagents necessitates strict anhydrous conditions.
The following table summarizes various approaches for the synthesis of 2-aroylpyridines, which are applicable to the synthesis of this compound.
| Method | Pyridine Substrate | Benzoyl Source | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Bromopyridine | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O, 100 °C | Good to Excellent | dntb.gov.ua |
| Palladium-Catalyzed C-H Acylation | Pyridine N-oxide | Aryl aldehyde | Pd(OAc)₂, Ag₂O | Visible light | Up to 82% | |
| Grignard Reaction | 2-Cyanopyridine | Phenylmagnesium bromide | - | Ether, then H₃O⁺ | ~85% | google.com |
| Oxidation | Phenyl(pyridin-2-yl)methanol | Dry air/O₂ | NaH or KH | THF, 0-30 °C | Up to 95% | google.com |
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Pathways for C-C and C-N Bond Formation
The formation of the C-C bond between the pyridine and benzoyl moieties in catalytic reactions proceeds through well-defined catalytic cycles. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism is generally accepted to involve three key steps youtube.comyoutube.com:
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent (e.g., (3-methylbenzoyl)boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center (the pyridine and the benzoyl moiety) couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
For palladium-catalyzed C-H activation , the mechanism often involves the formation of a palladacycle intermediate. The pyridine nitrogen can act as a directing group, coordinating to the palladium catalyst and positioning it for the activation of the ortho C-H bond. This is followed by the reaction with the acylating agent and subsequent reductive elimination to yield the final product.
While not directly involved in the synthesis of this compound, C-N bond formation on pyridine rings is a crucial transformation for creating analogues. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. The catalytic cycle is analogous to that of C-C coupling reactions, involving oxidative addition of the palladium catalyst to a halopyridine, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Role of Catalysis in Enhancing Reaction Selectivity and Yield
Catalysis plays a crucial role in not only facilitating the synthesis of this compound and its analogues but also in controlling the reaction's selectivity and maximizing its yield.
Selectivity: In the context of pyridine chemistry, regioselectivity is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. Catalysts are instrumental in overcoming this challenge. For instance, in C-H functionalization reactions, the use of a directing group on the pyridine substrate can guide the catalyst to a specific C-H bond, leading to high regioselectivity. The choice of catalyst and ligands can also influence the site of functionalization. Some catalytic systems may favor the electronically more reactive C2/C6 positions, while others can be tailored to target the C3/C5 or C4 positions. For example, copper-catalyzed C-H arylation of pyridines has been shown to exhibit meta-selectivity under certain conditions.
The following table provides examples of how different catalytic systems can influence the outcome of pyridine functionalization.
| Reaction Type | Catalyst System | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| C-H Arylation of Pyridines | Pd(OAc)₂ with specific carboxylic acid ligand | Ligand-controlled regioselectivity | Selective arylation at C3 or C4 of electron-deficient pyridines | researchgate.net |
| C-H Arylation of Pyridines | Copper(II) carboxylates | Metal- and acid-dependent reactivity | Carboxylates from stronger acids accelerate C-H activation | rsc.org |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (ligand-free) | Simplified catalytic system | High yields in aqueous media for synthesis of 2-arylpyridines | dntb.gov.ua |
| C-H Functionalization | Copper catalyst | Aerobic oxidation | Synthesis of imidazopyridine derivatives from substituted pyridines | nih.gov |
Coordination Chemistry and Metal Complexes of 2 3 Methylbenzoyl Pyridine
Ligand Design Principles for Benzoylpyridine-Derived Chelators
The design of effective chelating agents is predicated on understanding the fundamental principles that govern ligand-metal interactions. For benzoylpyridine-derived ligands like 2-(3-Methylbenzoyl)pyridine, factors such as denticity, geometrical preferences, and the electronic and steric influence of substituents are paramount in determining the structure and stability of the resulting metal complexes.
Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion wikipedia.org. This compound functions as a bidentate chelating agent. It possesses two donor atoms positioned suitably to form a stable coordination complex with a metal ion: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the exocyclic carbonyl group.
Coordination typically involves the donation of a lone pair of electrons from both the pyridyl nitrogen and the carbonyl oxygen to the metal center. This dual coordination results in the formation of a thermodynamically stable five-membered chelate ring. The formation of such chelate rings is a key principle in ligand design, as it significantly enhances the stability of the complex compared to coordination with analogous monodentate ligands, an observation known as the chelate effect.
The geometry of the resulting metal complexes is influenced by the bidentate nature of the benzoylpyridine ligand. The constrained bite angle of the N,O-donor set often leads to the formation of complexes with specific coordination geometries, such as distorted octahedral or square planar arrangements, depending on the coordination number of the metal ion and the presence of other ancillary ligands mdpi.commdpi.com. For instance, in a six-coordinate complex, two or three benzoylpyridine ligands can arrange around the metal center to satisfy its coordination sphere.
Substituents on the benzoylpyridine framework can profoundly influence the ligand's coordination behavior through a combination of electronic and steric effects nih.gov. In this compound, the methyl group at the 3-position (meta-position) of the benzoyl ring introduces specific modifications.
Electronic Effects: The methyl group is generally considered to be weakly electron-donating through an inductive effect. This effect can increase the electron density on the attached phenyl ring. While the effect on the carbonyl oxygen's basicity is modest due to the meta position, this slight increase in electron density could potentially lead to a stronger metal-oxygen bond upon coordination compared to an unsubstituted benzoylpyridine ligand researchgate.net.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of new coordination compounds and their rigorous characterization are essential for advancing the understanding of ligand-metal interactions.
The synthesis of transition metal complexes involving this compound typically follows established solution-based coordination chemistry protocols. A general and widely used method involves the direct reaction of the ligand with a suitable metal salt in a common solvent researchgate.netscirp.orgnih.gov.
The procedure generally consists of dissolving this compound in a solvent such as ethanol or methanol. A solution of a transition metal salt, for example, a chloride, nitrate, or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II), is prepared in the same or a miscible solvent. The metal salt solution is then added to the ligand solution, often in a specific stoichiometric ratio (e.g., 2:1 or 1:1 ligand-to-metal ratio) mdpi.comias.ac.in. The reaction mixture is typically stirred and may be gently heated or refluxed for a period ranging from a few minutes to several hours to ensure the reaction goes to completion. Upon cooling the reaction mixture to room temperature, or after a period of slow solvent evaporation, the resulting metal complex often precipitates as a crystalline solid. The solid product is then isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under a vacuum.
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive analytical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid mdpi.commdpi.com. This method provides unambiguous information on the molecular structure of metal complexes of this compound, offering detailed insights into the coordination environment of the metal center.
An SC-XRD analysis yields a wealth of structural data, including:
Bond Lengths: The precise distances between the metal center and the coordinating nitrogen and oxygen atoms of the ligand, as well as bonds to other co-ligands.
Bond Angles: The angles between atoms, which define the geometry of the coordination sphere, such as the N-M-O "bite angle" of the chelating ligand.
Crystal Packing: The analysis reveals how individual complex molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π–π stacking that contribute to the stability of the solid-state structure researchgate.net.
The table below presents hypothetical yet representative crystallographic data for a generic octahedral complex of this compound, illustrating the type of information obtained from an SC-XRD experiment.
| Parameter | Value | Description |
|---|---|---|
| Metal-Nitrogen (M-N) Bond Length | 2.15 Å | Distance between the metal center and the pyridine nitrogen atom. |
| Metal-Oxygen (M-O) Bond Length | 2.08 Å | Distance between the metal center and the carbonyl oxygen atom. |
| N-M-O Bite Angle | 85.5° | The angle formed by the N, M, and O atoms within the chelate ring. |
| Coordination Geometry | Distorted Octahedral | The arrangement of six donor atoms around the central metal ion. |
The conformation of a ligand, particularly one with rotational flexibility, can change significantly upon coordination to a metal center. For this compound, the key conformational feature is the degree of twist around the single bond connecting the pyridine ring to the carbonyl carbon. This is defined by the dihedral angle between the planes of the two aromatic rings.
In the uncoordinated state, the ligand may exhibit considerable rotational freedom. However, upon chelation to a metal ion, the ligand is locked into a more rigid, nearly coplanar conformation to accommodate the formation of the five-membered ring. This planarity is favored as it maximizes the orbital overlap within the conjugated system.
Nevertheless, perfect planarity is not always achieved. Steric interactions between the hydrogen atom at the 3-position of the pyridine ring and those on the benzoyl ring, as well as steric crowding from other ligands in the coordination sphere, can force a slight twist from a fully planar conformation nih.gov. This deviation can be precisely quantified by the torsion angle derived from SC-XRD data. The final conformation adopted by the coordinated ligand is a delicate balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring a twisted structure).
Electronic Structure and Bonding in Metal-Benzoylpyridine Complexes
The electronic structure and the nature of the bonding within metal complexes containing this compound are fundamental to understanding their chemical and physical properties. These aspects are primarily elucidated through the application of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory.
Ligand Field Theory and Molecular Orbital Theory Applications
Ligand Field Theory, an extension of crystal field theory and molecular orbital theory, provides a robust framework for describing the electronic structure of coordination compounds. wikipedia.orgbritannica.com It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands, leading to a splitting of the d-orbital energies. britannica.com For a metal complex with this compound, the geometry of the complex heavily influences the LFT analysis. wikipedia.org In an octahedral complex, for example, the five d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) orbitals. purdue.edulibretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).
Molecular Orbital Theory offers a more detailed picture of the bonding by considering the linear combination of atomic orbitals (LCAO) from both the metal and the ligands to form molecular orbitals. tcd.ieuoanbar.edu.iqyoutube.com These molecular orbitals can be classified as bonding, antibonding, or non-bonding. uomustansiriyah.edu.iq The bonding MOs are lower in energy than the constituent atomic orbitals and are primarily responsible for the stability of the complex. uoanbar.edu.iq Conversely, the antibonding MOs are higher in energy. youtube.com For a typical octahedral complex, the metal's 3d, 4s, and 4p orbitals overlap with the ligand's sigma orbitals to form bonding and antibonding molecular orbitals. purdue.edu The metal's t₂g orbitals can participate in π-bonding with appropriate ligand orbitals. libretexts.org
The application of these theories allows for the rationalization of various experimental observations, including the electronic spectra (colors) and magnetic properties of the complexes. The electronic transitions between the split d-orbitals give rise to the characteristic colors of transition metal complexes. britannica.com
Assessment of Pyridine as a Sigma-Donor and Pi-Acceptor Ligand
The pyridine ring in this compound plays a crucial role in the coordination to a metal center. It primarily functions as a sigma (σ)-donor ligand, donating a lone pair of electrons from its nitrogen atom to an empty orbital on the metal. This σ-interaction is a fundamental component of the metal-ligand bond.
The combination of σ-donation and π-acceptance modulates the electron density at the metal center and influences the reactivity and redox properties of the complex.
Reactivity and Catalytic Applications of this compound Metal Complexes
Metal complexes derived from this compound and related benzoylpyridine ligands exhibit a range of reactivities, including participation in catalytic organic transformations and redox processes.
Investigation of Catalytic Activity in Organic Transformations
While specific catalytic applications for this compound complexes are not extensively detailed in the provided search results, the broader class of metal complexes with pyridine-containing ligands is well-known for its catalytic prowess. For instance, transition metal pyridine complexes are utilized in various catalytic processes. jscimedcentral.com Metal complexes of acylhydrazones, which share structural similarities with derivatives of 2-benzoylpyridine (B47108), have shown potential as catalysts in organic reactions. researchgate.net The catalytic activity is often linked to the ability of the metal center to cycle between different oxidation states, facilitating substrate activation and transformation. The electronic and steric properties of the this compound ligand, such as the electron-donating methyl group and the steric bulk of the benzoyl group, can be tuned to optimize catalytic performance.
Exploration of Redox Properties and Electrocatalysis
The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in electrocatalysis. Cyclic voltammetry is a common technique used to study the redox properties of these complexes, revealing information about the reversibility of electron transfer processes and the stability of different oxidation states. rsc.orgnih.gov
Metal complexes with ligands similar to this compound have been investigated as electrocatalysts for various reactions, including water oxidation and hydrogen evolution. rsc.orgnih.gov The efficiency of these catalysts is often dependent on the electronic properties of the ligand, which can influence the overpotential required for the catalytic reaction. nih.gov For instance, systematic variations in the ligand scaffold have been shown to have a profound effect on the rate of electrocatalytic oxygen evolution. rsc.org
Below is a table summarizing the electrochemical data for related metal complexes, illustrating the influence of the ligand environment on their redox potentials.
Table 1: Redox Potentials of Selected Metal Complexes with Pyridine-Containing Ligands
| Complex | Redox Process | Potential (V vs. reference) | Reference |
| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | +1.26 | nih.gov |
| [Ru(L₁) (bpy)₂]²⁺ | Ru(II)/Ru(III) | +1.10 | nih.gov |
| [Ru(L₂) (bpy)]²⁺ | Ru(II)/Ru(III) | +0.94 | nih.gov |
| FeCp(CO)₂(IMes(NMe₂)₂) | Fe(II)/Fe(III) | +0.84 | mdpi.com |
| [RhCl(CO)₂(IMes(NMe₂)₂)] | Rh(I)/Rh(II) | +0.71 | mdpi.com |
Note: bpy = 2,2'-bipyridine; L₁ and L₂ are modified bipyridine ligands; IMes(NMe₂)₂ is a specific N-heterocyclic carbene ligand. The potentials are indicative of the electronic influence of the ligands.
Spectroscopic and Structural Elucidation of 2 3 Methylbenzoyl Pyridine and Its Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies
Electronic Transitions and Absorption Characteristics
The electronic absorption spectra of pyridine (B92270) and its derivatives, including benzoylpyridines, are characterized by distinct electronic transitions. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of ultraviolet (UV) or visible light. The primary transitions observed in the pyridine chromophore are n→π* and π→π*. researchgate.netlibretexts.org
n→π Transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, typically the lone pair on the nitrogen atom, to an anti-bonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of lower intensity and can be sensitive to solvent polarity, often exhibiting a blue shift (a shift to shorter wavelengths) in polar solvents. libretexts.org
π→π Transitions:* These transitions occur when an electron is promoted from a bonding π orbital to an anti-bonding π* orbital. libretexts.org They are typically more intense than n→π* transitions and may experience a red shift (a shift to longer wavelengths) in polar solvents, especially if the excited state is more polar than the ground state. libretexts.org
In benzoylpyridine systems, the electronic structure is more complex due to the extended conjugation between the pyridine ring and the benzoyl group. This often leads to intramolecular charge transfer (ICT) transitions, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. nih.gov The absorption spectra of such compounds are influenced by the nature of the solvent and any substituents on the aromatic rings. researchgate.netresearchgate.net For instance, the linear absorption spectra of some pyrrolo[3,4-c]pyridine derivatives were found to be largely independent of solvent properties. nih.gov
Table 1: General Characteristics of Electronic Transitions in Pyridine-Based Chromophores
| Transition Type | Typical Molar Absorptivity (ε) | Solvent Effect (Polar Solvents) | Orbital Origin |
| n→π | < 2,000 L·mol⁻¹·cm⁻¹ | Blue Shift (Hypsochromic) | Non-bonding → π anti-bonding |
| π→π | > 10,000 L·mol⁻¹·cm⁻¹ | Red Shift (Bathochromic) | π bonding → π anti-bonding |
| Charge Transfer (CT) | ~10,000 L·mol⁻¹·cm⁻¹ | Varies; often significant shifts | Donor orbital → Acceptor orbital |
Analysis of Thermally Activated Delayed Fluorescence (TADF) Properties in Benzoylpyridine Compounds
Benzoylpyridine serves as a core structural motif in many advanced materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.orgfrontiersin.org TADF is a mechanism that allows for the harvesting of triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC), which can theoretically enable 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). frontiersin.orgadvancedsciencenews.com
The key to achieving efficient TADF is a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.org In many TADF emitters, the benzoylpyridine moiety functions as the electron acceptor, which is linked to an electron-donating group. acs.orgnih.gov This donor-acceptor architecture helps to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces the ΔEST. frontiersin.org
A series of blue TADF emitters based on a benzoylpyridine core demonstrated high photoluminescence quantum yields (75–96%) and very small ΔEST values ranging from 0.01 to 0.05 eV. rsc.org These compounds exhibited the characteristic features of TADF, including temperature-dependent delayed emission and two components (prompt and delayed) in their transient photoluminescence decays. rsc.org The introduction of intramolecular hydrogen bonds in some 3-benzoylpyridine (B1664120) derivatives has been shown to enhance the intramolecular charge transfer strength, leading to accelerated radiative processes and shortened exciton (B1674681) lifetimes. acs.org
Table 2: TADF Properties of Selected Benzoylpyridine-Based Emitters
| Compound | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) | Emission Color |
| 2BPy-mDTC | 0.01 | 96% | Blue |
| 3BPy-mDTC | 0.05 | 88% | Blue |
| 4BPy-mDTC | 0.03 | 75% | Blue |
| BPy3-CDTC | - | High | Sky-Blue |
Data sourced from studies on benzoylpyridine derivatives. rsc.orgacs.org
Photoluminescence and Emission Profile Analysis
The photoluminescence of 2-(3-methylbenzoyl)pyridine and its derivatives is dictated by the nature of their lowest excited states. The emission profiles often consist of a broad, unstructured band, which is characteristic of emission from a charge-transfer state. nih.gov The position of the emission maximum (λem) is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.
Studies on various pyridine-based luminogens show that the introduction of different functional groups can significantly affect the fluorescence properties. nih.govnih.gov For example, electron-donating groups may increase the fluorescence quantum yield, while electron-withdrawing groups can cause shifts in the emission wavelength. nih.gov
In the context of TADF materials, the emission spectrum is composed of two parts: a short-lived prompt fluorescence from the decay of singlet excitons formed directly after photoexcitation, and a long-lived delayed fluorescence resulting from the RISC of triplet excitons back to the singlet state. rsc.org For example, a series of emitters with a benzoylpyridine core displayed blue emissions between 458–488 nm. rsc.org Similarly, certain iridium(III) complexes incorporating phenylpyridine ligands have been shown to be efficient green emitters. rsc.org The steady-state fluorescence spectra of some pyridine derivatives are often independent of the excitation wavelength, which is consistent with Kasha's rule. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. In electron impact (EI) mass spectrometry, the molecule is ionized by bombarding it with high-energy electrons, forming a molecular ion (M⁺•). chemguide.co.uk This molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukyoutube.com
The fragmentation of this compound is expected to proceed via cleavage of the weakest bonds and the formation of stable ions and neutral radicals. Key fragmentation pathways would likely involve:
α-Cleavage: The bond between the carbonyl carbon and the pyridine ring is a likely point of cleavage. This would result in the formation of a pyridyl cation (m/z = 78) or a 3-methylbenzoyl cation (m/z = 119). The latter is a particularly stable acylium ion.
Loss of CO: The 3-methylbenzoyl cation (m/z = 119) could further lose a neutral carbon monoxide (CO) molecule to form the tolyl cation (m/z = 91). This is a common fragmentation pathway for aromatic ketones. chemguide.co.uk
Cleavage at the Pyridine Ring: The pyridine ring itself can undergo fragmentation, although it is relatively stable.
The resulting mass spectrum would show a peak for the molecular ion (M⁺•) at m/z = 197, corresponding to the molecular weight of C₁₃H₁₁NO, along with peaks for the major fragment ions. sapub.org Analyzing the m/z values and relative abundances of these fragments allows for the unambiguous identification of the compound's structure. researchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Pathway |
| 197 | [C₁₃H₁₁NO]⁺• | Molecular Ion (M⁺•) | Ionization |
| 119 | [C₈H₇O]⁺ | 3-Methylbenzoyl cation | α-Cleavage |
| 91 | [C₇H₇]⁺ | Tolyl cation | Loss of CO from m/z 119 |
| 78 | [C₅H₄N]⁺ | Pyridyl cation | α-Cleavage |
Computational and Theoretical Investigations of 2 3 Methylbenzoyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, employing the principles of quantum mechanics to model molecular properties. For organic molecules such as 2-(3-Methylbenzoyl)pyridine, these calculations can elucidate electronic behavior and predict spectroscopic and energetic properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. nih.gov This approach is used to determine the ground-state electronic structure, optimize molecular geometry, and predict chemical reactivity. nih.govscispace.com The geometry of a molecule is optimized to find the minimum energy structure, and vibrational frequency calculations are typically performed to confirm that this structure corresponds to a true minimum on the potential energy surface. nih.govmdpi.com
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G, are widely applied to pyridine (B92270) derivatives to understand their structure and stability. nih.govresearchgate.netias.ac.innih.gov The electronic structure is commonly analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing chemical reactivity, with a smaller gap generally indicating higher reactivity. nih.gov
Reactivity can also be visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution within a molecule and highlight regions susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.40 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.61 eV |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. nih.gov | 4.79 eV |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.40 eV |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.61 eV |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 2.40 eV |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 4.01 eV |
Geometry optimization via DFT provides precise information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. researchgate.netnih.gov
Table 2: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle Description | Illustrative Value |
| Bond Length | C=O (carbonyl) | 1.22 Å |
| C-C (inter-ring) | 1.50 Å | |
| C-N (pyridine ring) | 1.34 Å | |
| Bond Angle | C-C-C (carbonyl) | 119.5° |
| Dihedral Angle | N-C-C-O (Pyridine-Carbonyl) | -15.0° |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, these methods can provide very high accuracy for energetic and spectroscopic properties. researchgate.net They are particularly valuable for calculating vibrational frequencies (infrared and Raman spectra). researchgate.netnih.gov The calculated vibrational modes can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net This comparison between theoretical and experimental data serves as a validation of the computational model.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Ab Initio) | Experimental Frequency (cm⁻¹) (IR) | Assignment |
| ν1 | 3060 | 3058 | C-H stretch (aromatic) |
| ν2 | 1685 | 1682 | C=O stretch (carbonyl) |
| ν3 | 1590 | 1588 | C=C/C=N stretch (ring) |
| ν4 | 1450 | 1448 | C-H bend |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules. These methods allow for the exploration of conformational landscapes and the influence of the surrounding environment on molecular behavior.
Conformational Analysis and Potential Energy Surfaces
Molecules that are not sterically rigid, like this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis is the study of the energies and stabilities of these different conformers. nih.gov The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the benzoyl group to the pyridine ring.
A Potential Energy Surface (PES) can be generated by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. researchgate.netresearchgate.net This process maps the energy landscape, revealing the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). researchgate.netlibretexts.org For this compound, a PES scan of the dihedral angle between the pyridine and methylbenzoyl rings would identify the preferred orientation of the two rings relative to each other. The most stable conformer is often a non-planar arrangement that balances electronic conjugation effects with steric hindrance.
Solvent Effects on Molecular Structure and Reactivity through Continuum Models
Many chemical processes occur in solution, and the solvent can significantly influence a molecule's structure, stability, and reactivity. Computational models can account for these environmental effects. Continuum models, such as the Poisson-Boltzmann model, are an efficient way to simulate the influence of a solvent by representing it as a continuous medium with a defined dielectric constant. pusan.ac.kr
These models can be integrated with quantum chemical calculations (like DFT) to predict how properties such as electronic structure, geometry, and reactivity change from the gas phase to a solution phase. For a polar molecule like this compound, increasing the solvent polarity would be expected to stabilize charge separation, potentially altering the HOMO-LUMO gap and dipole moment.
Table 4: Illustrative Solvent Effects on Calculated Properties of this compound
| Property | Gas Phase | Ethanol (ε ≈ 24.5) | Water (ε ≈ 78.4) |
| Total Energy (Hartree) | -650.123 | -650.129 | -650.131 |
| Dipole Moment (Debye) | 3.10 D | 3.85 D | 4.15 D |
| HOMO-LUMO Gap (eV) | 4.79 eV | 4.75 eV | 4.73 eV |
Molecular Interactions and Supramolecular Assemblies
The non-covalent interactions between molecules dictate how they recognize each other and assemble into larger, ordered structures. The aromatic rings in this compound allow for π-π stacking interactions, a significant force in the assembly of many pyridine-containing compounds. researchgate.net Additionally, weak C-H···N and C-H···O hydrogen bonds can form, further directing the packing of molecules in the solid state. researchgate.netresearchgate.net
These intermolecular forces can lead to the formation of specific supramolecular assemblies, such as dimers or extended stacks. researchgate.netmdpi.com The study of these assemblies is crucial for understanding crystal packing and designing new materials. Computational models can predict the geometries and stabilization energies of these assemblies, providing insight into how individual molecules organize into complex, functional structures. rsc.orgnih.govchemrxiv.org For instance, investigations into related pyridine compounds have shown that molecules can assemble into inversion dimers through hydrogen bonds or form stacks via π–π interactions. researchgate.net
Mechanistic Pathway Elucidation through Computational Chemistry
Comprehensive searches for computational studies detailing the mechanistic pathways of reactions involving this compound have not yielded specific results.
Transition State Analysis and Reaction Energetics
There is a notable absence of published research focused on the transition state analysis and reaction energetics for chemical transformations of this compound. Computational investigations typically employ methods like Density Functional Theory (DFT) to model transition states, calculate activation energies, and determine reaction enthalpies. However, no specific data tables or detailed findings concerning these parameters for this compound could be located.
Prediction of Reaction Regioselectivity and Stereoselectivity
Similarly, the prediction of regioselectivity and stereoselectivity for reactions involving this compound through computational means is not documented in the accessible literature. While general computational methodologies exist for predicting the outcomes of reactions on pyridine derivatives, specific application and validation for the title compound are not available. Such studies would be crucial for understanding how the methyl substituent on the benzoyl ring influences the selectivity of reactions at various sites on the pyridine or benzoyl moieties.
Structure-Property Relationships Derived from Theoretical Studies
Theoretical studies dedicated to establishing structure-property relationships for this compound are also not readily found. While general principles of how substituent groups affect the electronic and steric properties of benzoylpyridine systems can be inferred, specific quantitative structure-activity relationship (QSAR) models or other theoretical analyses for this particular isomer are not present in the literature. Such studies would provide valuable insights into its physical, chemical, and potentially biological properties based on its molecular structure.
Chemical Reactivity and Reaction Mechanisms of 2 3 Methylbenzoyl Pyridine
Reactivity at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic π-system and is readily available for reaction with electrophiles and Lewis acids. libretexts.org However, its reactivity is modulated by the electronic influence of the substituent at the 2-position.
The nitrogen atom in the pyridine ring confers basic properties to the molecule. jocpr.com Pyridine itself is a modest base with a pKa of 5.2. libretexts.org In 2-(3-methylbenzoyl)pyridine, the electron-withdrawing nature of the adjacent benzoyl group reduces the electron density on the nitrogen atom, thereby decreasing its Lewis basicity compared to unsubstituted pyridine.
Despite this reduced basicity, the nitrogen atom can react as a nucleophile with alkylating agents, such as alkyl halides, to form quaternary pyridinium (B92312) salts. This process is known as quaternization. nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent. However, the presence of a bulky substituent at the C-2 position, such as the 3-methylbenzoyl group, can introduce steric hindrance, potentially slowing the rate of quaternization compared to less hindered pyridines. nih.gov Quaternization of the pyridine nitrogen significantly alters the electronic properties of the molecule, making the attached ring system even more electron-deficient and enhancing its reactivity toward certain nucleophiles. nih.gov
Table 1: Factors Influencing Lewis Basicity and Quaternization of the Pyridine Nitrogen
| Factor | Influence on Reactivity | Mechanism |
|---|---|---|
| Nitrogen Lone Pair | Source of Lewis basicity and nucleophilicity. libretexts.orgjocpr.com | The sp² hybridized orbital containing the lone pair can donate to a proton or other electrophiles. |
| 2-Benzoyl Group | Decreases basicity. | The carbonyl group acts as an electron-withdrawing group via induction, reducing electron density on the nitrogen. |
| Steric Hindrance | Can lower the rate of quaternization. nih.gov | The bulky 2-substituent can sterically impede the approach of an electrophile (e.g., an alkyl halide) to the nitrogen atom. |
| Quaternization | Forms a positively charged pyridinium ion. nih.gov | Nucleophilic attack by the pyridine nitrogen on an alkylating agent. This transformation increases the electron-withdrawing nature of the ring. |
The pyridine nitrogen can be oxidized using reagents like peroxy acids (e.g., m-CPBA) to form the corresponding pyridine N-oxide. This transformation is a key strategy for altering the reactivity of the pyridine ring. scripps.eduresearchgate.net While pyridine N-oxides are weaker bases than their parent pyridines, the N-oxide group acts as a powerful activating group. scripps.edu
The formation of the N-oxide enhances the reactivity of the pyridine ring toward electrophilic substitution. wikipedia.org The oxygen atom can donate electron density back into the ring via resonance, which significantly increases the electron density at the C-2 and C-4 positions, making the ring more susceptible to attack by electrophiles. This activation is so pronounced that pyridine N-oxide is more reactive towards electrophiles than benzene (B151609). wikipedia.org For this compound, N-oxidation would activate the C-4 and C-6 positions for electrophilic attack.
Furthermore, N-oxidation provides a route for the functionalization of the 2-position. Pyridine N-oxides can react with various reagents in Reissert-Henze-type reactions to introduce substituents, such as amino groups, at the C-2 position. scripps.edunih.gov However, the rate of N-oxidation can be sensitive to steric effects; substituents at the 2-position, like the benzoyl group, are known to reduce the reaction rate compared to unsubstituted pyridine. researchgate.net
Reactivity at the Pyridine Ring Carbon Atoms
The electronegative nitrogen atom makes the pyridine ring electron-deficient, which dictates its reactivity towards nucleophilic and electrophilic substitution reactions.
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich aromatic rings like benzene. wikipedia.orgnih.gov Pyridines are particularly reactive when a leaving group is present at the 2- or 4-position. wikipedia.orgstackexchange.com This is because the addition of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) where the negative charge can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com
In this compound, the presence of the strongly electron-withdrawing benzoyl group at the C-2 position further activates the ring for SNAr. If a suitable leaving group (such as a halide) were present at the C-4 or C-6 positions, it would be readily displaced by a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org
In stark contrast to its reactivity towards nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (SEAr). libretexts.orgwikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile. Furthermore, the reaction conditions for SEAr often involve strong acids or Lewis acids, which react with the basic nitrogen atom. wikipedia.orgchemistrysteps.com This protonation or coordination creates a pyridinium species, which is even more strongly deactivated toward electrophilic attack. libretexts.org
When SEAr is forced to occur under harsh conditions, substitution happens preferentially at the C-3 and C-5 positions. youtube.comquora.com This regioselectivity is due to the relative stability of the cationic intermediate (the sigma complex). Attack at the C-2, C-4, or C-6 positions would result in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is extremely unfavorable. libretexts.orgquora.com Attack at the C-3 or C-5 position avoids this destabilizing arrangement. quora.com
Given these limitations, direct C-H functionalization of pyridines via SEAr is challenging. researchgate.netrsc.org Modern synthetic strategies have been developed to overcome this low reactivity:
N-Oxide Strategy : As discussed in section 6.1.2, converting the pyridine to its N-oxide activates the ring, directing electrophiles to the C-4 and C-6 positions. wikipedia.org The N-oxide can be subsequently removed by reduction.
Directed Metalation : Using directing groups, it is possible to deprotonate specific C-H bonds with strong bases, and the resulting organometallic intermediate can react with various electrophiles.
Transition Metal-Catalyzed C-H Activation : A variety of methods using transition metals have been developed for the regioselective functionalization of pyridine C-H bonds, offering milder reaction conditions. researchgate.netnih.gov
Table 2: Summary of Reactivity at Pyridine Ring Carbons
| Reaction Type | Position(s) of Reactivity | Governing Factors | Notes |
|---|---|---|---|
| SNAr | C-4, C-6 (with leaving group) | Electron-deficient ring; stabilization of anionic intermediate by nitrogen and 2-benzoyl group. stackexchange.com | Highly favored reaction pathway for substituted pyridines. |
| SEAr | C-3, C-5 | Strongly deactivated ring; avoidance of placing a positive charge on the intermediate's nitrogen atom. libretexts.orgquora.com | Requires harsh conditions and gives low yields. |
| SEAr (via N-Oxide) | C-4, C-6 | Electron donation from the N-oxide group activates these positions. wikipedia.org | A common strategy to overcome the inherent lack of reactivity. |
Reactivity of the Benzoyl Moiety
The benzoyl group possesses a reactive carbonyl center (a ketone) that is susceptible to a variety of nucleophilic addition and reduction reactions characteristic of ketones. The electrophilic carbonyl carbon can be attacked by a range of nucleophiles.
Key reactions involving the benzoyl moiety include:
Reduction : The ketone can be readily reduced to a secondary alcohol, (3-methylphenyl)(pyridin-2-yl)methanol. This can be achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The formation of such alcohols has been documented in related heterocyclic systems. mdpi.com
Nucleophilic Addition : Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.
Formation of Imines and Related Derivatives : The carbonyl group can condense with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones.
Wittig Reaction : Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond.
The proximity of the pyridine nitrogen may influence these reactions, for example, by coordinating to metal-based reagents and directing their delivery to the carbonyl group.
Table 3: Common Reactions of the Benzoyl Moiety in this compound
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
| Imine Formation | R-NH₂ | Imine (Schiff Base) |
| Oxime Formation | NH₂OH | Oxime |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Reactions at the Ketone Carbonyl Group
The ketone carbonyl group (C=O) is a primary site of reactivity in this compound. The carbon atom is electrophilic due to the polarization of the C=O double bond, while the oxygen atom is nucleophilic and can be protonated by acids, which enhances the electrophilicity of the carbon. This allows for a variety of nucleophilic addition reactions. libretexts.orglibretexts.org
Nucleophilic Addition: The most common reactions at the carbonyl carbon involve the addition of a nucleophile. This process typically involves a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the oxygen to yield an alcohol. libretexts.orgstudymind.co.uk
Key reactions at the carbonyl group include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, (3-methylphenyl)(pyridin-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. studymind.co.uk
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. This reaction is a versatile method for forming new carbon-carbon bonds.
Formation of Imines and Related Compounds: The ketone reacts with primary amines (R-NH₂) in the presence of an acid catalyst to form imines (Schiff bases). Similarly, it can react with other nitrogen-based nucleophiles like hydroxylamine to form oximes, and hydrazines to form hydrazones. stackexchange.com For instance, the parent compound, 2-benzoylpyridine (B47108), reacts with benzoylhydrazone. rsc.org These reactions are typically reversible and proceed through a tetrahedral intermediate.
A summary of typical reactions at the ketone carbonyl group is presented in the table below.
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Imine Formation | R-NH₂, H⁺ catalyst | Imine |
| Oxime Formation | NH₂OH, H⁺ catalyst | Oxime |
| Hydrazone Formation | NH₂NH₂, H⁺ catalyst | Hydrazone |
This table presents generalized reactions at the ketone carbonyl group.
Electrophilic and Nucleophilic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to substitution reactions, but the regiochemical outcome is controlled by the directing effects of the two substituents already present: the 2-pyridylcarbonyl group and the methyl group.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the π-system of the benzene ring, replacing a hydrogen atom. The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile. msu.edu
Directing Effects:
2-Pyridylcarbonyl Group: This group acts as a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing by both induction and resonance, pulling electron density out of the phenyl ring. This deactivation makes the ring less reactive towards electrophiles than benzene itself. The withdrawal of electron density is most pronounced at the ortho and para positions, making the meta positions (relative to the carbonyl group) the least deactivated and therefore the preferred sites of attack. libretexts.org
Methyl Group: The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive than benzene. It directs incoming electrophiles to the positions ortho and para to itself. libretexts.org
Combined Influence: In this compound, these two groups have competing effects. The methyl group at C3 activates the ring and directs incoming electrophiles to positions C2, C4, and C6. The 2-pyridylcarbonyl group at C1 deactivates the ring and directs to position C5. The ultimate regioselectivity of a reaction like nitration or halogenation would depend on the specific reaction conditions, with a mixture of products being likely. However, the strong deactivating effect of the carbonyl group would generally make substitution on this ring challenging.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
| 2-Pyridylcarbonyl | C1 | Electron-withdrawing | Deactivating | meta (to C5) |
| Methyl | C3 | Electron-donating | Activating | ortho, para (to C2, C4, C6) |
This table summarizes the directing effects of substituents on the phenyl ring for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally difficult for aryl halides and requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com
For the phenyl ring in this compound, nucleophilic aromatic substitution is unlikely to occur unless a good leaving group (such as a halogen) is present on the ring and activated by other substituents. While the 2-pyridylcarbonyl group is electron-withdrawing, its effect might not be sufficient to facilitate NAS without additional activation.
Rearrangement Reactions and Transformations
This compound and its derivatives can undergo several types of rearrangement and transformation reactions, often initiated by reaction at the ketone or by photochemical activation.
Beckmann Rearrangement: A prominent rearrangement for ketones is the Beckmann rearrangement, which transforms an oxime into an amide. The oxime of this compound, formed by reacting the ketone with hydroxylamine, can undergo this acid-catalyzed rearrangement. The reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group. Depending on which geometric isomer of the oxime (E or Z) reacts, two different amide products could potentially be formed: N-(3-methylphenyl)picolinamide or 3-methyl-N-(pyridin-2-yl)benzamide. Studies on the parent compound, 2-benzoylpyridine, have documented this transformation. nih.govacs.org
Photocyclisation: The parent compound, 2-pyridyl phenyl ketone, is known to undergo photocyclisation. rsc.org When irradiated with UV light, it can form cyclized products. The reaction is believed to proceed through the lowest n,π* carbonyl triplet state and is influenced by the solvent's ability to form hydrogen bonds. rsc.org This suggests that this compound could undergo similar intramolecular photochemical reactions, leading to the formation of novel heterocyclic ring systems.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid or hydrogen peroxide. wiley-vch.de In this rearrangement, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. For this compound, the migration of either the pyridyl or the 3-methylphenyl group is possible, leading to the formation of either pyridin-2-yl 3-methylbenzoate (B1238549) or 3-methylphenyl picolinate. The relative migratory aptitude of the two aryl groups would determine the major product.
| Reaction Name | Starting Material Derivative | Reagent(s) | Product Type |
| Beckmann Rearrangement | Oxime | Acid (e.g., H₂SO₄, PCl₅) | Amide |
| Photocyclisation | Ketone | UV light | Fused Heterocycle |
| Baeyer-Villiger Oxidation | Ketone | Peroxyacid (e.g., m-CPBA) | Ester |
This table summarizes potential rearrangement and transformation reactions.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The benzoylpyridine moiety is a key component in the design of novel luminescent materials for Organic Light-Emitting Diodes (OLEDs). In these applications, the molecule can be incorporated into larger structures that serve as emitters in the device's emissive layer. The fundamental principle often involves creating a molecule with distinct electron-donating and electron-accepting parts. The separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) onto these different parts of the molecule is crucial for achieving desired light-emitting properties. researchgate.net
Derivatives of benzoylpyridine are utilized within donor-acceptor (D-A) architectures. researchgate.net In such a system, the benzoylpyridine unit can function as the electron-acceptor component. When combined with a suitable electron-donor group, this arrangement can lead to materials with efficient luminescence. The photoluminescence quantum yields and the color of the emitted light can be fine-tuned by modifying the chemical structure, for instance, by adding different functional groups to the pyridine (B92270) or benzoyl rings. nih.gov The development of such materials is critical for producing highly efficient and color-pure displays and lighting. Iridium(III) and Platinum(II) complexes incorporating pyridine-based ligands have demonstrated high efficiencies in phosphorescent OLEDs (PHOLEDs), showcasing the importance of the pyridine motif in luminescent materials. nih.govrsc.org
The performance of OLEDs can be influenced by various factors, including the choice of solvent used to deposit the luminescent material, which can affect the morphology of the thin film and, consequently, the device's current-voltage characteristics. nih.gov
A significant area of OLED research where benzoylpyridine derivatives show great promise is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters. researchgate.net TADF materials represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency without relying on expensive and rare heavy metals like iridium or platinum found in phosphorescent emitters. researchgate.net
The TADF mechanism relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net In D-A type molecules, a twisted geometry between the donor and acceptor units helps to spatially separate the HOMO and LUMO, which in turn reduces the ΔEST. researchgate.net This small energy gap allows triplet excitons, which are typically non-emissive and constitute 75% of the excitons formed in an OLED, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). researchgate.net This conversion is thermally activated, hence the name.
Research on D-A compounds based on a (4-bromobenzoyl)pyridine acceptor has shown that modifying the donor unit can tune the charge transfer characteristics and the ΔEST. researchgate.net For example, using a bulkier donor group can lead to a more twisted geometry, enhancing emission properties. researchgate.net Furthermore, studies have demonstrated that pyridine-based secondary acceptors can be used to manage the emission wavelength and improve the efficiency roll-off in green TADF OLEDs by shortening the delayed fluorescence lifetime. researchgate.net The introduction of a methyl group, as in 2-(3-Methylbenzoyl)pyridine, is one such strategy explored to fine-tune the properties of TADF emitters. researchgate.net
| Emitter Type | Core Structure Principle | Key Feature for TADF | Potential Role of this compound |
| TADF Emitter | Donor-Acceptor (D-A) | Small singlet-triplet energy gap (ΔEST) to enable Reverse Intersystem Crossing (RISC). researchgate.net | Can act as an acceptor moiety or a building block for a larger D-A system. The methyl group allows for structural tuning. |
Supramolecular Chemistry and Molecular Recognition Elements
The structural features of this compound make it an interesting component for supramolecular chemistry, which involves the study of chemical systems composed of a discrete number of molecules. The pyridine nitrogen atom provides a hydrogen bond acceptor site and a coordination site for metal ions, while the aromatic rings can engage in π-π stacking interactions. nih.govwikipedia.org These non-covalent interactions are the basis for molecular recognition and self-assembly.
Crystal structure analyses of related compounds, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, reveal how these molecules arrange themselves in the solid state. nih.gov These structures often form layered or tubular arrangements driven by a combination of hydrogen bonding and π-π stacking. nih.gov The introduction of substituents, such as fluorine atoms, has been shown to alter these packing arrangements significantly, demonstrating that the supramolecular architecture can be controlled through chemical modification. nih.gov This principle of self-assembly is fundamental to creating complex, functional superstructures from molecular building blocks.
| Interaction Type | Participating Group in this compound | Role in Supramolecular Chemistry |
| Metal Coordination | Pyridine Nitrogen | Forms complexes with transition metals, acting as a ligand. wikipedia.org |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor) | Directs self-assembly and molecular recognition. nih.gov |
| π-π Stacking | Pyridine and Benzene (B151609) Rings | Stabilizes crystal packing and host-guest complexes. nih.gov |
Chemical Sensors and Probes
The ability of the pyridine moiety to interact with specific analytes has led to its use in the design of chemical sensors and probes. The lone pair of electrons on the pyridine nitrogen atom can readily interact with acidic protons, making pyridine-containing compounds sensitive to changes in pH. researchgate.netwikipedia.org This interaction can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence or color. For instance, conjugated polymers containing pyridine units have been developed as effective and reusable fluorescent pH sensors. wikipedia.org The protonation and deprotonation of the pyridine ring leads to shifts in the fluorescence intensity and wavelength. wikipedia.org
Furthermore, the pyridine nitrogen is an excellent coordination site for metal ions. uni.lu This property is widely exploited in the development of chemosensors for detecting various metal cations. The binding of a metal ion to the pyridine unit can cause a "turn-off" or "turn-on" fluorescent response, allowing for the selective detection of ions like Cu²⁺, Ni²⁺, and Pb²⁺. uni.lu Research has shown that dipicolinimidamide-based receptors can selectively recognize Cu²⁺ in aqueous solutions. uni.lu The design of such sensors often involves integrating the pyridine recognition element with a fluorophore, where metal binding modulates the emission properties of the fluorophore. The selectivity of these sensors can be engineered by modifying the structure of the ligand to create a binding pocket that is specific to a particular ion. uni.lumdpi.com The benzoylpyridine structure provides a robust and versatile platform for creating such selective and sensitive chemical probes.
Advanced Research Directions and Future Perspectives
Exploration of Sustainable and Green Synthetic Routes for 2-(3-Methylbenzoyl)pyridine
The future synthesis of this compound will increasingly prioritize environmentally benign methods that reduce waste, minimize energy consumption, and avoid hazardous reagents. chemistryjournals.netnih.gov Key areas of exploration include the use of green catalysts, alternative solvents, and energy-efficient reaction conditions like microwave and ultrasonic irradiation. nih.govmdpi.com
Several innovative strategies are being developed for pyridine (B92270) derivatives that could be adapted for this compound:
Biocatalysis : Employing whole-cell systems or isolated enzymes offers a highly selective and sustainable alternative to traditional multi-step organic synthesis. rsc.orgethz.ch Routes using biocatalysts to convert renewable feedstocks, such as lignin, into pyridine-based chemicals are an emerging frontier. acsgcipr.org
Flow Chemistry : Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netvcu.edu This technology allows for precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage and reaction times. researchgate.netnih.gov
| Synthesis Strategy | Key Advantages | Potential Application for this compound |
| Biocatalysis | High selectivity, mild conditions, use of renewable resources. | Enzymatic acylation of a pyridine precursor or synthesis from bio-derived building blocks. |
| Flow Chemistry | Enhanced safety, scalability, improved yield and purity, reduced waste. | Continuous production with precise control, minimizing hazardous intermediates. |
| Green Catalysts | Reusability, reduced toxicity, high efficiency. | Use of solid-supported or nanocatalysts for the key coupling or condensation steps. |
| Microwave/Ultrasound | Rapid heating, reduced reaction times, increased yields. | Acceleration of reaction steps, enabling more energy-efficient synthesis. nih.govnih.gov |
Rational Design of Novel Coordination Complexes with Tailored Properties
The pyridine-keto structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate chelating agent, forming stable complexes with a wide range of transition metals. wikipedia.org
Future research will focus on the rational design of such complexes to achieve specific, tailored properties for various applications:
Catalysis : Metal complexes of pyridine derivatives have demonstrated high efficiency as catalysts in important organic reactions, such as Suzuki-Miyaura and Heck cross-couplings. nih.gov By systematically varying the metal center and modifying the ligand structure, new catalysts based on this compound can be designed for enhanced activity, selectivity, and stability.
Bioinorganic Chemistry : Coordination complexes derived from related 2-acylpyridine ligands, such as 2-acetylpyridine thiosemicarbazone, have shown significant biological activity, including antimicrobial and antitumor properties. nih.govresearchgate.net Designing novel metal complexes of this compound could lead to new therapeutic agents with unique mechanisms of action.
Materials Science : The photophysical and electronic properties of metal complexes can be fine-tuned through ligand design. This opens possibilities for creating novel materials for applications in sensors, molecular magnets, or light-emitting devices.
Integration of High-Throughput Experimentation and Computational Screening for Compound Discovery
The discovery of new compounds and applications for this compound and its derivatives can be dramatically accelerated by combining high-throughput screening (HTS) with computational methods. drugtargetreview.comyoutube.com
High-Throughput Screening (HTS) : This automated approach allows for the rapid testing of vast libraries of chemical compounds against specific biological targets or for desired material properties. drugtargetreview.comnih.gov By creating combinatorial libraries based on the this compound scaffold, researchers can efficiently identify "hit" compounds for further development in areas like drug discovery. chemdiv.com Modern platforms can synthesize and screen thousands of compounds per day, significantly shortening the discovery timeline. prf.org
Computational and Virtual Screening : Before committing to laboratory synthesis, computational tools can be used to screen virtual libraries of molecules. nih.govnih.gov This in silico approach uses molecular docking and simulations to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. nih.gov Machine learning and graph neural network (GNN) models are also emerging as powerful tools for predicting compound properties with high accuracy and speed, facilitating the rapid screening of potential candidates. researchgate.net
Advancements in Mechanistic Understanding and Predictive Modeling for Pyridine-Based Compounds
A deeper, fundamental understanding of the chemical behavior of this compound is crucial for its rational application and the design of new derivatives. Advanced computational chemistry and modeling techniques are central to this effort.
Mechanistic Studies : The pyridine ring is known to be electron-deficient, which makes it susceptible to nucleophilic substitution, typically at the C2 and C4 positions, while being less reactive than benzene (B151609) in electrophilic substitutions. slideshare.netpharmaguideline.comwikipedia.orgnih.gov Future research will employ computational methods like Density Functional Theory (DFT) to precisely model reaction pathways, transition states, and electronic structures. researchgate.net This will provide detailed insights into the reactivity of this compound and guide the development of new synthetic transformations.
Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating a compound's structural features with its biological activity or physical properties. nih.govatlantis-press.comwikipedia.org By developing robust 2D- and 3D-QSAR models for a series of this compound derivatives, researchers can identify the key molecular descriptors that govern their function. frontiersin.org This predictive capability allows for the in silico design of new molecules with enhanced potency or desired properties, minimizing trial-and-error in the lab and focusing resources on the most promising candidates. atlantis-press.com
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Methylbenzoyl)pyridine, and what are their advantages and limitations?
- Methodological Answer : A prevalent approach involves cyclization reactions of intermediates such as (4-methylbenzoyl)propionamide derivatives. For example, bromination or tosylation of these intermediates can yield reactive species that undergo cyclization with heterocyclic amines like 2-amino-5-methylpyridine (see Scheme 4.3 in ). Key steps include:
- Step 1 : Bromination/tosyloxylation of the benzoyl precursor to activate the carbonyl group.
- Step 2 : Cyclization with a pyridine derivative under controlled temperature (60–80°C) and inert atmosphere.
Advantages : High regioselectivity and compatibility with diverse substituents.
Limitations : Requires rigorous purification to remove byproducts, and yields may vary with steric hindrance .
Q. What spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identifies substituent positions on the pyridine and benzoyl rings. For instance, deshielded aromatic protons near the carbonyl group appear downfield (δ 8.0–8.5 ppm).
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL) for structure refinement. Validate bond lengths and angles against the Cambridge Structural Database (CSD). Example: A typical C=O bond length in this compound is ~1.21 Å .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 212.1).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Follow H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) protocols:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Emergency Measures : Rinse eyes with water for 15 minutes if exposed (P305+P351+P338) .
Advanced Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) when analyzing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Twinned Crystallography : If X-ray data shows twinning, use SHELXL ’s TWIN/BASF commands to refine the structure.
- Dynamic Effects : NMR may indicate conformational flexibility (e.g., hindered rotation of the benzoyl group), which X-ray static models may not capture. Use variable-temperature NMR to probe dynamics .
Q. What strategies are employed to optimize the yield and purity of this compound in multi-step synthetic pathways?
- Methodological Answer :
- Reaction Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF/DMF | Enhances solubility of intermediates |
| Catalyst | Pd(OAc)₂/PPh₃ | Reduces side reactions |
| Temperature | 60–70°C | Balances kinetics and decomposition |
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. In medicinal chemistry, how is this compound utilized as a building block for designing enzyme inhibitors or receptor ligands?
- Methodological Answer :
- Targeted Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the para-position of the benzoyl ring to enhance binding to kinase active sites.
- Replace the methyl group with fluorinated analogs to improve metabolic stability.
- Case Study : Analogous pyridine derivatives (e.g., 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) are used in neurological drug candidates targeting GABA receptors .
Q. What computational methods are recommended to predict the biological activity or molecular interactions of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to protein targets (e.g., COX-2 or HDACs). Validate with MM-GBSA free-energy calculations.
- QSAR Models : Train models on datasets of pyridine derivatives with known IC₅₀ values. Key descriptors include logP, polar surface area, and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
